molecular formula C8H8NNaO3 B1447288 Sodium 2-(3-methoxypyridin-2-yl)acetate CAS No. 1643136-45-1

Sodium 2-(3-methoxypyridin-2-yl)acetate

Cat. No.: B1447288
CAS No.: 1643136-45-1
M. Wt: 189.14 g/mol
InChI Key: JOENHXWGMFUBBY-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 and a molecular weight of 189.15 g/mol . It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methoxypyridin-2-yl)acetate typically involves the reaction of 3-methoxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the methoxy group on the pyridine ring facilitates the substitution of the chlorine atom in chloroacetic acid, forming the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the methoxy group and the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium 2-(3-methoxypyridin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Sodium 2-(4-methoxypyridin-2-yl)acetate: Similar structure but with the methoxy group at the 4-position instead of the 3-position.

    Sodium 2-(3-ethoxypyridin-2-yl)acetate: Similar structure but with an ethoxy group instead of a methoxy group.

Comparison:

    Uniqueness: Sodium 2-(3-methoxypyridin-2-yl)acetate is unique due to the position of the methoxy group on the pyridine ring, which can influence its reactivity and binding properties.

Properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOENHXWGMFUBBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 2-(3-methoxypyridin-2-yl)acetate (0.17 g, 0.871 mmol) in THF (2.5 mL) at room temperature was treated with 3 M aqueous NaOH (0.581 mL, 1.74 mmol). After 7 h, the mixture was concentrated to remove the THF and the aqueous residue was frozen on dry ice and lyophilized to provide sodium 2-(3-methoxypyridin-2-yl)acetate as a white solid. A quantitative yield was assumed and the material used without further purification. Mass spectrum m/z 168 (M+H)+.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0.581 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-(3-methoxypyridin-2-yl)acetate
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Sodium 2-(3-methoxypyridin-2-yl)acetate
Reactant of Route 3
Sodium 2-(3-methoxypyridin-2-yl)acetate
Reactant of Route 4
Sodium 2-(3-methoxypyridin-2-yl)acetate
Reactant of Route 5
Sodium 2-(3-methoxypyridin-2-yl)acetate
Reactant of Route 6
Sodium 2-(3-methoxypyridin-2-yl)acetate

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